

An In-Depth Technical Guide to STING Agonist-22 (CF501)

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Compound of Interest

Compound Name: STING agonist-22

Cat. No.: B12405441

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Introduction

STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising target for therapeutic intervention, particularly in immuno-oncology and as a vaccine adjuvant. Activation of the STING pathway triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the priming of adaptive immune responses. **STING agonist-22**, also known as CF501, is a potent, non-nucleotide small molecule human STING. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **STING agonist-22** with detailed experimental protocols.

Chemical Structure and Physicochemical Properties

STING agonist-22 (CF501) is a complex heterocyclic molecule. Its structure is distinct from the endogenous cyclic dinucleotide (CDN) ligands of STING.

Chemical Structure:

SMILES:

NC(C1=CC2=C(N=C1)N(C/C=C/CN3C(NC(C4=CC(C)=NN4CC)=O)=NC5=C3C(OCCCN6CCOCC6)=CC(C(N)=O)=C5)C(NC(C7=CC(C)=NN7CC)=C

Table 1: Physicochemical Properties of **STING Agonist-22** (CF501)

Property	Value	Reference
Molecular Formula	C40H48N14O6	[1]
Molecular Weight	820.90 g/mol	[1]
CAS Number	2408723-12-4	[1]
Appearance	White to off-white solid	Vendor Data
Solubility	DMSO: 100 mg/mL (121.82 mM)	[1]
Half-life (mice)	0.5 hours	

Biological Activity and Mechanism of Action

STING agonist-22 is a potent activator of the STING signaling pathway. Unlike endogenous STING agonists, it is a non-nucleotide molecule, which offers several advantages in terms of stability and cell permeability.

In Vitro Activity

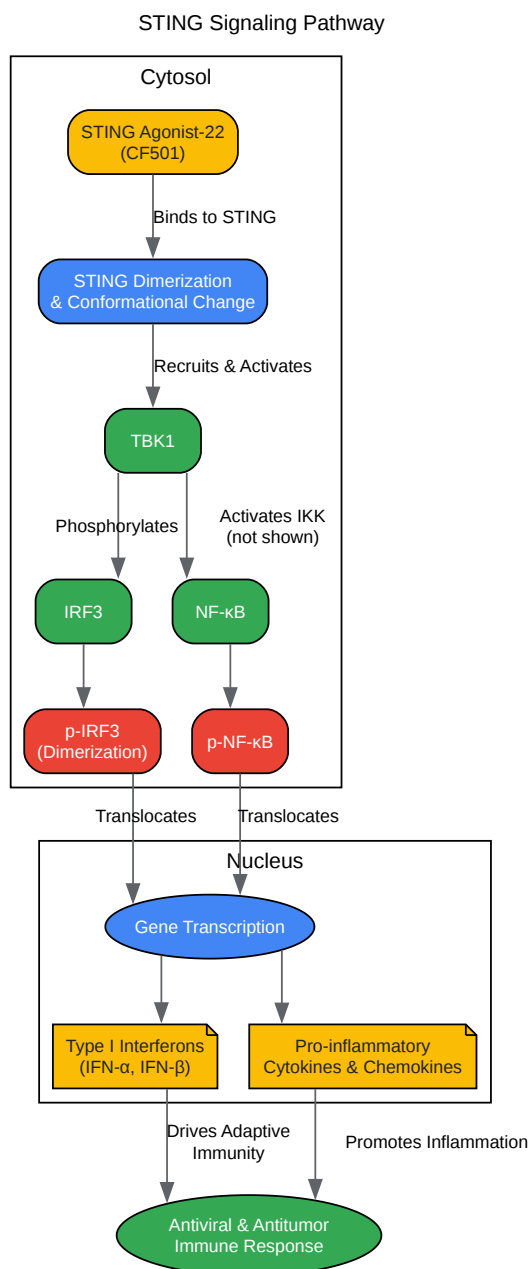
STING agonist-22 has been shown to rapidly and robustly activate innate immune responses in human monocytic THP-1 cells. While specific IC50 values for different human STING isoforms (e.g., WT, HAQ) are not readily available in the public domain, its characterization as a "potent" agonist suggests high affinity and efficacy.

In Vivo Activity

In preclinical mouse models, **STING agonist-22** has demonstrated a favorable safety profile while robustly, albeit transiently, activating the innate immune system. Its short half-life of 0.5 hours in mice indicates rapid clearance, which can be advantageous in minimizing systemic inflammatory side effects.

STING Signaling Pathway

The activation of STING by an agonist like **STING agonist-22** initiates a downstream signaling cascade, as depicted in the following diagram.



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Caption: **STING agonist-22** activates the STING pathway, leading to the transcription of interferons and cytokines.

Experimental Protocols

The following are detailed methodologies for key experiments involving **STING agonist-22**, adapted from the primary literature.

In Vitro STING Activation Assay

This protocol describes the measurement of STING activation in a human monocytic cell line (THP-1) by quantifying the induction of an interferon-stimulated gene (ISG) reporter.

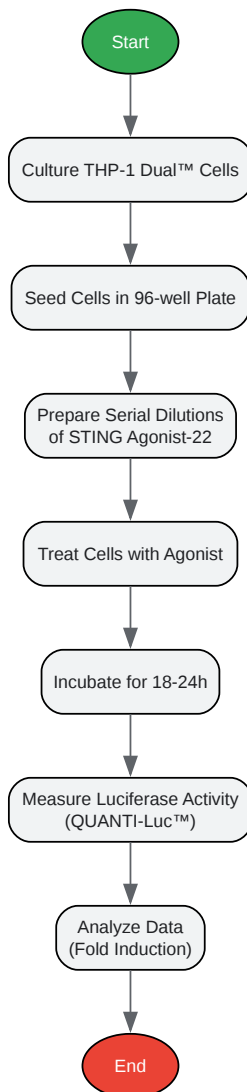
Materials:

- THP-1 Dual™ cells (InvivoGen)
- RPMI 1640 medium (Gibco)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin (Pen-Strep)
- Normocin™ (InvivoGen)
- Zeocin™ (InvivoGen)
- QUANTI-Luc™ (InvivoGen)
- **STING agonist-22** (CF501)
- 96-well plates (white, clear bottom for luminescence)
- Luminometer

Procedure:

- **Cell Culture:** Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 1% Pen-Strep, 100 µg/mL Normocin and 200 µg/mL Zeocin™. Maintain cells at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed THP-1 Dual™ cells at a density of 1×10^5 cells per well in a 96-well plate in 180 µL of culture medium.
- **Compound Preparation:** Prepare a stock solution of **STING agonist-22** in DMSO. Serially dilute the stock solution in culture medium to the desired concentrations.
- **Cell Treatment:** Add 20 µL of the diluted **STING agonist-22** or vehicle control (DMSO) to the appropriate wells.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Luciferase Assay:**
 - Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
 - Add 20 µL of the cell culture supernatant from each well to a white-walled 96-well plate.
 - Add 50 µL of the QUANTI-Luc™ reagent to each well.
 - Immediately measure the luminescence using a luminometer.
- **Data Analysis:** Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the fold induction of ISG expression.

In Vitro STING Activation Workflow

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Caption: Workflow for assessing in vitro STING activation by **STING agonist-22**.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of **STING agonist-22** in mice.

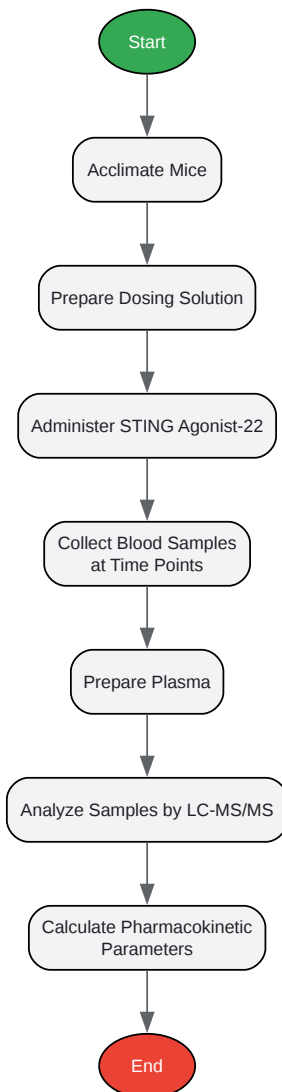
Materials:

- BALB/c or C57BL/6 mice (6-8 weeks old)
- **STING agonist-22** (CF501)
- Vehicle suitable for injection (e.g., saline, PBS with a solubilizing agent)
- Syringes and needles for administration
- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
- LC-MS/MS system for bioanalysis

Procedure:

- **Animal Acclimation:** Acclimate mice to the facility for at least one week before the experiment.
- **Dosing Formulation:** Prepare a solution of **STING agonist-22** in a suitable vehicle at the desired concentration for injection.
- **Administration:** Administer a single dose of **STING agonist-22** to the mice via the desired route (e.g., intravenous, intraperitoneal, or intramuscular).
- **Blood Sampling:** Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 post-administration).
- **Plasma Preparation:** Process the blood samples to obtain plasma by centrifugation.
- **Bioanalysis:**
 - Develop and validate a sensitive and specific LC-MS/MS method for the quantification of **STING agonist-22** in plasma.
 - Analyze the plasma samples to determine the concentration of **STING agonist-22** at each time point.
- **Pharmacokinetic Analysis:** Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC).

In Vivo Pharmacokinetic Workflow

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Caption: Workflow for determining the pharmacokinetic profile of **STING agonist-22** in mice.

Conclusion

STING agonist-22 (CF501) is a valuable tool for researchers studying the STING pathway and its role in immunity. Its potent, non-nucleotide nature and unique profile for investigation as a potential therapeutic agent or vaccine adjuvant. The information and protocols provided in this guide are intended to facilitate further research and development in this exciting field.

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References

- 1. medchemexpress.com [medchemexpress.com]

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